[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](2,3-dimethoxyphenyl)methanone
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Overview
Description
- The compound you’ve mentioned is a complex organic molecule with a bicyclo[2.2.1]heptane skeleton.
- It contains a piperazine ring, a bicyclic system, and two methoxy groups.
- The structural formula is:
C19H25N3O3
.
Preparation Methods
- One synthetic route involves the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol to form bicyclo[2.2.1]hept-5-ene-2,3-dione, followed by further modifications .
- Industrial production methods may vary, but this compound can be synthesized in the lab using standard organic chemistry techniques.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants like peracetic acid and reducing agents.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
- In chemistry, it serves as a building block for more complex molecules due to its unique structure.
- In biology and medicine, it might have potential as a drug candidate or a probe for biological studies.
- In industry, it could be used in the synthesis of other compounds.
Mechanism of Action
- Unfortunately, specific information about the mechanism of action for this compound is not readily available in the literature.
- Further research would be needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
- Similar compounds with bicyclo[2.2.1]heptane skeletons include other piperazine derivatives, but each has distinct features.
- For a comprehensive comparison, further investigation would be required.
Remember that this compound’s applications and properties might be subject to ongoing research, so always consult the latest scientific literature for the most up-to-date information
Properties
Molecular Formula |
C21H28N2O3 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H28N2O3/c1-25-19-5-3-4-18(20(19)26-2)21(24)23-10-8-22(9-11-23)14-17-13-15-6-7-16(17)12-15/h3-7,15-17H,8-14H2,1-2H3 |
InChI Key |
QKOBNPCDVPWMNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3CC4CC3C=C4 |
Origin of Product |
United States |
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